molecular formula C7H6Cl2N2O2 B6266223 methyl 4-amino-2,6-dichloropyridine-3-carboxylate CAS No. 1806864-53-8

methyl 4-amino-2,6-dichloropyridine-3-carboxylate

Cat. No. B6266223
CAS RN: 1806864-53-8
M. Wt: 221
InChI Key:
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Description

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate, also known as 4-ADCP, is an organic compound that has been of great interest to the scientific community due to its wide range of applications and potential for further research. This compound is a white crystalline solid with a molecular weight of 281.04 g/mol, and is soluble in water and ethanol. It has a melting point of 209-215°C and a boiling point of 185-190°C. 4-ADCP has been used in various fields of scientific research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used as a substrate for the enzyme monoamine oxidase (MAO), as well as for the enzyme acetylcholinesterase (AChE). methyl 4-amino-2,6-dichloropyridine-3-carboxylate has also been used to study the effects of oxidative stress in cells, as well as to study the effects of drugs on neurotransmitter receptors. Additionally, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has been used in the study of the pharmacokinetics of drugs, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate is an inhibitor of MAO and AChE. MAO is an enzyme that catalyzes the oxidation of monoamines, such as dopamine and serotonin. AChE is an enzyme that catalyzes the hydrolysis of acetylcholine, a neurotransmitter that is involved in the regulation of many bodily functions. methyl 4-amino-2,6-dichloropyridine-3-carboxylate inhibits the activity of both enzymes, resulting in an increase in the concentrations of monoamines and acetylcholine in the body.
Biochemical and Physiological Effects
methyl 4-amino-2,6-dichloropyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has been shown to increase the concentrations of dopamine and serotonin in the brain, resulting in increased alertness and improved cognitive function. Additionally, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has been shown to reduce levels of oxidative stress in cells, and to increase the efficiency of drug metabolism. Finally, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. Additionally, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has a low toxicity, making it safe for use in lab experiments. On the other hand, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has several limitations when used in lab experiments. It is not soluble in organic solvents, making it difficult to use in certain experiments. Additionally, methyl 4-amino-2,6-dichloropyridine-3-carboxylate has a limited shelf-life, and it is not very stable in the presence of light.

Future Directions

There are several potential future directions for research involving methyl 4-amino-2,6-dichloropyridine-3-carboxylate. One potential direction is to further study the effects of methyl 4-amino-2,6-dichloropyridine-3-carboxylate on the activity of MAO and AChE. Additionally, further research could be conducted to study the effects of methyl 4-amino-2,6-dichloropyridine-3-carboxylate on the pharmacokinetics of drugs, as well as the mechanism of action of drugs. Finally, further research could be conducted to study the effects of methyl 4-amino-2,6-dichloropyridine-3-carboxylate on oxidative stress in cells, as well as its potential use as an antioxidant.

Synthesis Methods

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate can be synthesized by reacting 4-amino-2,6-dichloropyridine (4-ADP) with 3-chloro-2-hydroxypropionic acid (CHPA) in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a white crystalline solid. The reaction can be represented as follows:
4-ADP + CHPA → methyl 4-amino-2,6-dichloropyridine-3-carboxylate + HCl

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-2,6-dichloropyridine-3-carboxylate involves the reaction of 2,6-dichloronicotinic acid with methylamine and sodium cyanoborohydride to form the intermediate methyl 4-amino-2,6-dichloronicotinate. This intermediate is then esterified with methanol and hydrolyzed to yield the final product.", "Starting Materials": [ "2,6-dichloronicotinic acid", "methylamine", "sodium cyanoborohydride", "methanol" ], "Reaction": [ "Step 1: 2,6-dichloronicotinic acid is reacted with methylamine and sodium cyanoborohydride in methanol to form the intermediate methyl 4-amino-2,6-dichloronicotinate.", "Step 2: The intermediate is then esterified with methanol and a catalyst such as sulfuric acid or hydrochloric acid.", "Step 3: The ester is hydrolyzed with a strong base such as sodium hydroxide to yield the final product, methyl 4-amino-2,6-dichloropyridine-3-carboxylate." ] }

CAS RN

1806864-53-8

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221

Purity

95

Origin of Product

United States

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